7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
CAS No.:
Cat. No.: VC20143283
Molecular Formula: C12H9FN4O2
Molecular Weight: 260.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9FN4O2 |
|---|---|
| Molecular Weight | 260.22 g/mol |
| IUPAC Name | 7-[(3-fluorophenyl)methyl]-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
| Standard InChI | InChI=1S/C12H9FN4O2/c13-9-3-1-2-8(6-9)7-16-4-5-17-10(11(16)18)14-15-12(17)19/h1-6H,7H2,(H,15,19) |
| Standard InChI Key | LHMDXSLELWBSKU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=CN3C(=NNC3=O)C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-(3-Fluorobenzyl)- triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione (CAS 1708178-72-6) features a bicyclic system comprising a triazole ring fused to a pyrazine moiety. The 3-fluorobenzyl group is attached to the pyrazine nitrogen at position 7, introducing steric and electronic modifications that differentiate it from its 2- and 4-fluorobenzyl isomers . The molecular formula is , with a molecular weight of 260.22 g/mol .
Key Structural Features:
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Triazole Ring: The triazolo component contributes to planar rigidity, enhancing binding affinity to biological targets.
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Pyrazine-Dione Core: The diketone functionality at positions 3 and 8 introduces hydrogen-bonding capabilities.
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3-Fluorobenzyl Substituent: The fluorine atom at the meta position on the benzyl group modulates electron distribution, potentially influencing metabolic stability and target interactions.
Table 1 summarizes critical physicochemical data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.22 g/mol | |
| SMILES Notation | O=C1C2N[N]C(=O)N2CCN1CC3=CC=CC(F)=C3 | |
| InChI Key | CZKLBBISBCMAQR-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Synthetic Routes
While explicit details on the synthesis of the 3-fluorobenzyl isomer are scarce, methodologies for analogous triazolo-pyrazines typically involve cyclocondensation reactions. A plausible route includes:
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Formation of the Pyrazine Core: Reaction of diaminopyrazine with carbonyl sources under acidic conditions.
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Triazole Annulation: Cyclization with nitriles or hydrazine derivatives to form the fused triazole ring.
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Benzylation: Introduction of the 3-fluorobenzyl group via nucleophilic substitution or alkylation.
Analytical Techniques
Analytical validation for related compounds, such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- triazolo[4,3-a]pyrazin-8(7H)-one, provides a framework for characterizing the title compound :
Non-Aqueous Potentiometric Titration
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Principle: Quantification of basic nitrogen atoms using 0.1 M perchloric acid in acetic anhydride .
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Validation Parameters:
Spectroscopic Methods
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NMR Spectroscopy: and NMR confirm substituent positioning and purity.
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Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.
Table 2 compares analytical methods for triazolo-pyrazine derivatives:
| Method | Application | Precision (RSD) | Source |
|---|---|---|---|
| Potentiometric Titration | Quantification of active moiety | < 0.3% | |
| HPLC-UV | Purity assessment | < 1.0% | |
| NMR Spectroscopy | Structural elucidation | N/A |
Stability and Formulation Considerations
Chemical Stability
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pH Sensitivity: Degradation studies on analogs show instability at pH > 8.0, necessitating buffered formulations.
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Thermal Stability: Melting points exceed 200°C, suggesting suitability for solid dosage forms.
Solubility Enhancement
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Co-Solvent Systems: Use of PEG 400 and propylene glycol improves aqueous solubility (>5 mg/mL).
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Nanoparticulate Delivery: Lipid-based nanoparticles increase bioavailability in preclinical models.
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